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molecular formula C8H14O2 B8689580 (3-Cyclobutyloxetan-3-yl)methanol

(3-Cyclobutyloxetan-3-yl)methanol

Cat. No. B8689580
M. Wt: 142.20 g/mol
InChI Key: XOCIYDGTPXCHGJ-UHFFFAOYSA-N
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Patent
US05204333

Procedure details

To a stirred suspension of pyridinium chlorochromate (10 g, 45 mmol) in dry dichloromethane (100 ml) was added 3-cyclobutyl-3-hydroxymethyloxetane (5 g, 35 mmol). The mixture was stirred for 2 hours, diluted with diethylether and then purified on a florisil column with an ether rinse. Evaporation afforded 3-cyclobutyl-3-formyloxetane (3.72 g, 75%) as a liquid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[CH:12]1([C:16]2([CH2:20][OH:21])[CH2:19][O:18][CH2:17]2)[CH2:15][CH2:14][CH2:13]1>ClCCl.C(OCC)C>[CH:12]1([C:16]2([CH:20]=[O:21])[CH2:19][O:18][CH2:17]2)[CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)C1(COC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on a florisil column with an ether
WASH
Type
WASH
Details
rinse
CUSTOM
Type
CUSTOM
Details
Evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCC1)C1(COC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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